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Compound of Interest

Compound Name: (R)-CR8 trihydrochloride

Cat. No.: B15543694 Get Quote

(R)-CR8 trihydrochloride is a potent, second-generation analog of Roscovitine, demonstrating

significant activity as both a cyclin-dependent kinase (CDK) inhibitor and a molecular glue

degrader.[1][2] These application notes provide detailed protocols for researchers, scientists,

and drug development professionals to assess the cellular activity of (R)-CR8. The compound

is a potent inhibitor of CDK1, CDK2, CDK5, CDK7, and CDK9, and also inhibits Casein Kinase

1 (CK1).[1][3]

A unique mechanism of (R)-CR8 is its function as a "molecular glue."[4] It induces the formation

of a ternary complex between CDK12-cyclin K and the CUL4-DDB1 E3 ubiquitin ligase

complex.[5][6] This action, which bypasses the need for a conventional substrate receptor,

leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.[5] This dual

mechanism of action—kinase inhibition and targeted protein degradation—results in potent

cellular effects, including the induction of apoptosis and cell cycle arrest.[1][2]

The following sections detail quantitative data on its activity and provide protocols for key cell-

based assays to measure its efficacy.

Data Presentation
The biological activity of (R)-CR8 has been quantified through various in vitro kinase and cell-

based assays. The tables below summarize the half-maximal inhibitory concentration (IC50)

values against various kinases and cell lines.

Table 1: (R)-CR8 In Vitro Kinase Inhibitory Activity
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Target Kinase IC50 (µM) Reference

CDK2/cyclin E 0.041 [1]

CDK2/cyclin A 0.072 [1]

CDK1/cyclin B 0.09 [1]

CDK5/p25 0.11 [1]

CDK9/cyclin T 0.18 [1]

Casein Kinase 1 (CK1δ/ε) 0.4 - 0.6 [1]

CDK7/cyclin H 1.1 [1]

Table 2: (R)-CR8 Cellular Activity (IC50)

Cell Line
Cancer Type /
Cell Type

IC50 (µM) Assay Type Reference

SH-SY5Y Neuroblastoma 0.49
Apoptosis

Induction
[1]

HEK293

Human

Embryonic

Kidney

0.56
Antiproliferative

(MTS)
[1]

Various

Neuroblastoma
Neuroblastoma ~0.4 (average) Cell Death [7]

Signaling and Experimental Diagrams
The following diagrams illustrate the mechanism of action of (R)-CR8 and a typical

experimental workflow for assessing its activity.
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Mechanism of (R)-CR8 as a Molecular Glue
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Caption: Mechanism of (R)-CR8 as a molecular glue degrader of Cyclin K.
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Experimental Workflow

1. Cell Seeding
(e.g., 5,000 cells/well

in 96-well plate)

2. Cell Culture
(24h incubation for attachment)

3. (R)-CR8 Treatment
(Add various concentrations)

4. Incubation
(e.g., 48-72 hours)

5. Assay
(e.g., Add CCK-8/MTS reagent)

6. Final Incubation
(1-4 hours)

7. Data Acquisition
(Measure absorbance at 450nm)

8. Analysis
(Calculate IC50 values)

Click to download full resolution via product page

Caption: General workflow for a cell viability assay using (R)-CR8.
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Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assessment using
CCK-8 Assay
This protocol provides a method to determine the number of viable cells in culture by

measuring the reduction of a water-soluble tetrazolium salt (WST-8) by cellular

dehydrogenases.[8][9][10]

Materials:

Target cell line (e.g., SH-SY5Y, HEK293)

Complete cell culture medium

(R)-CR8 trihydrochloride stock solution (e.g., 10 mM in DMSO)

Sterile 96-well cell culture plates

Cell Counting Kit-8 (CCK-8)

Microplate reader capable of measuring absorbance at 450 nm

Humidified incubator (37°C, 5% CO2)

Procedure:

Cell Seeding:

Harvest cells during their logarithmic growth phase.

Perform a cell count and dilute the cell suspension to the desired concentration (e.g., 5 x

10^4 cells/mL).

Seed 100 µL of the cell suspension (typically 5,000 cells/well) into each well of a 96-well

plate.[11] Include wells for "medium only" (blank) and "cells + vehicle" (negative control).

Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.[9]
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(R)-CR8 Treatment:

Prepare serial dilutions of (R)-CR8 trihydrochloride in complete culture medium from

your stock solution. A typical final concentration range might be 0.1 to 100 µM.[1]

For the negative control wells, prepare a vehicle control (e.g., DMSO diluted to the same

final concentration as in the highest (R)-CR8 treatment).

Carefully remove the medium from the wells and add 100 µL of the corresponding (R)-

CR8 dilution or vehicle control.

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[1]

CCK-8 Reagent Addition and Measurement:

After the treatment incubation, add 10 µL of the CCK-8 solution directly to each well.[8][9]

Avoid introducing bubbles.

Incubate the plate for 1-4 hours at 37°C. The optimal incubation time can vary depending

on the cell type and density.

Measure the absorbance at 450 nm using a microplate reader.[9]

Data Analysis:

Subtract the absorbance of the blank (medium only) from all other readings.

Calculate cell viability as a percentage relative to the vehicle-treated control cells:

Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Plot the cell viability against the log of the (R)-CR8 concentration and use a non-linear

regression model to determine the IC50 value.

Protocol 2: Detection of Apoptosis via PARP Cleavage
by Western Blot

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b15543694?utm_src=pdf-body
https://www.medchemexpress.com/r-cr8.html
https://www.medchemexpress.com/r-cr8.html
https://hellobio.com/cell-counting-kit-8-protocol
https://www.tocris.com/resources/protocols/protocol-cell-counting-kit-8
https://www.tocris.com/resources/protocols/protocol-cell-counting-kit-8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(R)-CR8 is a known inducer of apoptosis, which can be monitored by observing the cleavage of

Poly (ADP-ribose) polymerase (PARP).[1] This protocol outlines the steps to detect cleaved

PARP using Western blotting.

Materials:

Target cell line cultured in 6-well plates

(R)-CR8 trihydrochloride

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: Rabbit anti-PARP, Rabbit anti-cleaved PARP, and a loading control (e.g.,

Rabbit anti-GAPDH or Mouse anti-β-actin)

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG)

Enhanced Chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Treatment and Lysis:

Seed cells in 6-well plates and allow them to attach overnight.

Treat cells with various concentrations of (R)-CR8 (e.g., 0.25, 1, 5, 10 µM) and a vehicle

control for a specified time (e.g., 48 hours).[1]
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After treatment, wash the cells with ice-cold PBS and lyse them by adding 100-150 µL of

ice-cold RIPA buffer to each well.

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30

minutes.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant

containing the protein.

Protein Quantification:

Determine the protein concentration of each sample using a BCA assay according to the

manufacturer's instructions.

SDS-PAGE and Western Blotting:

Normalize the protein samples to the same concentration with lysis buffer and Laemmli

sample buffer. Boil the samples at 95°C for 5 minutes.

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

Run the gel to separate the proteins by size.

Transfer the separated proteins from the gel to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against PARP or cleaved PARP (diluted

in blocking buffer) overnight at 4°C. Also, probe a separate membrane or strip the first one

for a loading control antibody.

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane again three times with TBST.
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Detection and Analysis:

Apply the ECL substrate to the membrane according to the manufacturer's protocol.

Capture the chemiluminescent signal using an imaging system.

Analyze the bands. The appearance of an 89 kDa fragment (cleaved PARP) and a

decrease in the 116 kDa full-length PARP band indicates apoptosis induction by (R)-CR8.

Compare the intensity of the cleaved PARP band across different concentrations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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